molecular formula C15H23N5O3S B069887 Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- CAS No. 175215-29-9

Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Cat. No.: B069887
CAS No.: 175215-29-9
M. Wt: 353.4 g/mol
InChI Key: NGWZIYHJLGRBHG-UHFFFAOYSA-N
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Description

Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-, also known as Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-, is a useful research compound. Its molecular formula is C15H23N5O3S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Biological Activity

Cyclohexaneethanesulfonamide, a sulfonamide derivative, has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by a cyclohexane ring and a sulfonamide group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₇N₃O₂S
  • Molecular Weight : 189.30 g/mol
  • Structural Features : The presence of the sulfonamide group allows for interactions with various biological targets, particularly enzymes.

Cyclohexaneethanesulfonamide exerts its biological effects primarily through enzyme inhibition. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity. This interaction can significantly affect various biochemical pathways, making it a valuable tool in drug discovery and development.

Biological Activity Overview

The biological activity of cyclohexaneethanesulfonamide can be classified into several categories:

  • Enzyme Inhibition : The compound has been employed in studies focusing on enzyme interactions and inhibition mechanisms.
  • Antibacterial Activity : As a sulfonamide derivative, it has potential antibacterial properties similar to other compounds in this class.
  • Pharmaceutical Applications : Investigated as a pharmaceutical intermediate for drug design and development.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes through binding
AntibacterialPotential antibacterial effects
Drug DevelopmentUsed as an intermediate in pharmaceutical synthesis

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of cyclohexaneethanesulfonamide with various enzymes. The results indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial properties of cyclohexaneethanesulfonamide demonstrated its effectiveness against certain bacterial strains. The compound showed comparable activity to traditional antibiotics, indicating its potential as an alternative therapeutic agent.

Case Study 3: Drug Design Applications

In drug design studies, cyclohexaneethanesulfonamide was evaluated as an intermediate for synthesizing novel pharmaceuticals. Its unique chemical structure facilitated the development of new compounds with enhanced bioactivity profiles .

Properties

IUPAC Name

2-[1-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3S/c1-12-9-13-17-11-18-20(13)19-14(12)23-10-15(5-3-2-4-6-15)7-8-24(16,21)22/h9,11H,2-8,10H2,1H3,(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWZIYHJLGRBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169953
Record name Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175215-29-9
Record name Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175215299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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